molecular formula C15H23FN4O2 B6465888 tert-butyl 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2640935-27-7

tert-butyl 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B6465888
CAS No.: 2640935-27-7
M. Wt: 310.37 g/mol
InChI Key: FRARKIVUYZDUEI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate (Boc) protecting group and a substituted pyrimidine ring. The pyrimidine moiety contains a fluorine atom at position 5 and methyl groups at positions 2 and 4. This structural motif is significant in medicinal chemistry due to the pyrimidine ring’s role in mimicking nucleobases, enabling interactions with biological targets such as enzymes or receptors. The Boc group enhances solubility and serves as a temporary protective strategy during synthesis .

Properties

IUPAC Name

tert-butyl 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O2/c1-10-12(16)13(18-11(2)17-10)19-6-8-20(9-7-19)14(21)22-15(3,4)5/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRARKIVUYZDUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrimidine-Ring Modifications

  • tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 634468-96-5):

    • Similarity : 0.63 (based on structural alignment) .
    • Key Difference : Chlorine at pyrimidine C2 vs. fluorine at C5 and methyl groups at C2/C5.
    • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability and alter target binding .
  • tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate (CAS 883231-23-0): Similarity: 0.63 . Key Difference: Unsubstituted pyrimidine vs. 5-fluoro-2,6-dimethyl substitution.

Heterocyclic Linkers

  • tert-Butyl 4-[4-(4-methoxypiperidin-1-yl)phenyl]piperazine-1-carboxylate (): Key Difference: Phenyl-piperidine linker vs. pyrimidine-piperazine.

Stability and Degradation

Compounds with tert-butyl piperazine-carboxylate scaffolds exhibit variable stability depending on substituents. For example:

  • Compounds 1a and 1b (): Degraded in simulated gastric fluid due to labile oxazolidinone and triazole groups.
  • tert-Butyl 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate : The 2,6-dimethyl groups likely stabilize the pyrimidine ring against enzymatic or acidic hydrolysis, while the Boc group remains intact under mild conditions .

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